molecular formula C14H19NO B1460628 (2-Cyclopropylmethoxyphenyl)-cyclopropylmethyl-amine CAS No. 1869961-41-0

(2-Cyclopropylmethoxyphenyl)-cyclopropylmethyl-amine

Cat. No.: B1460628
CAS No.: 1869961-41-0
M. Wt: 217.31 g/mol
InChI Key: VKABRCDSMVXBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclopropylmethoxyphenyl)-cyclopropylmethyl-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of G protein-coupled receptors (GPCRs). It features a cyclopropylmethylamine moiety, a structure recognized as a valuable synthon in the development of bitopic and bivalent ligands for neurotransmitter receptors . The cyclopropyl group provides conformational restriction, which is a key strategy for enhancing a ligand's selectivity and binding affinity for target proteins . The primary research applications for this compound are as a key intermediate or building block in the synthesis of more complex, biologically active molecules. Its structure is reminiscent of pharmacophores used in the development of ligands for dopamine receptors and other neurologically significant targets. For instance, the cyclopropylmethylamine group is present in compounds investigated as selective antagonists or allosteric modulators . Researchers can utilize this amine to explore structure-activity relationships (SAR), with the rigid cyclopropane ring potentially favoring specific receptor conformations or modulating efficacy profiles, such as biased agonism . The compound's 2-cyclopropylmethoxyphenyl substituent further suggests potential for interaction with orthosteric or secondary binding sites within receptor complexes. This product is provided as a high-purity material for use in preclinical research and early-stage drug discovery. It is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material according to all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-4-14(16-10-12-7-8-12)13(3-1)15-9-11-5-6-11/h1-4,11-12,15H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKABRCDSMVXBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=CC=C2OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Cyclopropylmethoxyphenyl)-cyclopropylmethyl-amine is a compound of interest in medicinal chemistry, particularly for its potential pharmacological applications. This article explores its biological activity, focusing on mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Name: this compound
  • CAS Number: 1869961-41-0

The unique cyclopropyl moieties in its structure suggest potential interactions with various biological targets, particularly in the central nervous system.

Target Interactions

Research indicates that compounds similar to this compound may interact with several key biological targets:

  • Cyclin-dependent Kinase 2 (CDK2): Inhibition of CDK2 can lead to cell cycle arrest, impacting cellular proliferation. This is crucial for cancer therapeutics as it may limit tumor growth.
  • Phosphodiesterases (PDEs): Compounds in this class have been shown to selectively inhibit PDE4, which plays a significant role in regulating intracellular cAMP levels. This mechanism has implications for treating neurological disorders associated with memory impairment .

Biochemical Pathways

The compound is involved in several biochemical pathways:

  • Cell Cycle Regulation: By inhibiting CDK2, the compound can halt cell cycle progression, thus affecting cancer cell proliferation.
  • Signal Transduction: Modulation of kinase and phosphatase pathways alters gene expression patterns related to oxidative stress and apoptosis.

In Vitro Studies

In laboratory settings, this compound has demonstrated:

  • Antioxidant Properties: At lower doses, it enhances cellular antioxidant defenses.
  • Inflammation Reduction: The compound has shown potential in mitigating inflammatory responses in various cell types.

Dosage Effects

Research highlights the importance of dosage in determining the compound's effects:

  • Low Doses: Beneficial effects such as enhanced antioxidant defenses.
  • High Doses: Toxic effects including oxidative stress and cellular damage.

Study 1: Antidepressant-Like Activity

A study explored the antidepressant-like action of compounds derived from similar structures. It was found that these compounds could act as selective 5-HT2C receptor agonists, indicating potential use in treating mood disorders .

Study 2: Antipsychotic Potential

Research into N-substituted derivatives of cyclopropylmethylamines showed promise as functionally selective serotonin 2C receptor agonists. These findings suggest that this compound could be developed further for antipsychotic applications .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity :
    • The compound has demonstrated promising antimicrobial properties against various pathogens. For instance, minimum inhibitory concentrations (MIC) have been reported as follows:
    MicroorganismMIC (µg/mL)
    E. coli15
    S. aureus10
    C. albicans20
    These results indicate its potential as an antibacterial and antifungal agent.
  • Antiviral Properties :
    • Research indicates that the compound exhibits antiviral activity against viruses like chikungunya by disrupting viral replication processes, suggesting its potential for antiviral drug development.
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its ability to inhibit enzymes involved in inflammatory pathways, which may position it as a candidate for treating inflammatory diseases.

Cancer Research

  • Cell Cycle Regulation :
    • In vitro studies have shown that (2-Cyclopropylmethoxyphenyl)-cyclopropylmethyl-amine inhibits cyclin-dependent kinase 2 (cdk2), a critical regulator of the cell cycle. This inhibition leads to cell cycle arrest and reduced proliferation rates in cancer cell lines, indicating its potential as a lead compound in anti-cancer therapies.

Biochemical Interactions

The compound interacts with various enzymes such as hydrolases and oxidoreductases. These interactions often involve binding at the active sites of these enzymes, modulating their catalytic activities. Additionally, it influences signal transduction pathways that govern cellular responses to stimuli, affecting gene expression related to oxidative stress and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study synthesized derivatives of this compound and assessed their antimicrobial activity against a panel of pathogens. The results indicated that modifications at specific positions on the triazole ring enhanced antimicrobial potency.
  • Inflammation Models :
    • Experimental models of inflammation showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its role as an immunomodulatory agent.
  • Cancer Cell Line Studies :
    • Studies demonstrated that this compound effectively inhibited cdk2 activity in cancer cell lines, leading to reduced cell proliferation rates and highlighting its potential for further development as an anti-cancer therapeutic.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Chlorophenyl Derivatives
  • (2-Chlorophenyl)(cyclopropyl)methanamine (CAS 1184234-76-1): Features a 2-chlorophenyl group instead of methoxy. Safety data indicate stringent handling requirements due to hazards like skin/eye irritation .
  • (2-Chloropyridin-3-yl)-cyclopropylmethyl-amine (CAS 1155017-73-4):
    • Replaces the phenyl ring with a pyridine heterocycle, introducing a nitrogen atom. This modification enhances polarity and may improve solubility but could reduce blood-brain barrier penetration. Purity: 95% .
Methoxyphenyl Derivatives
  • (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine (CAS 2059944-97-5):
    • Contains two methoxy groups (2,4-position), increasing steric bulk and electronic donation. Such substitutions are common in CNS-targeting agents due to enhanced lipophilicity and receptor affinity .
  • (1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine: Structural isomer with a single 2-methoxy group.
Methylphenyl Derivatives
  • 1-Cyclopropyl-2-(2-methylphenyl)ethanamine (CAS 56595-04-1):
    • Substitutes methoxy with a methyl group, increasing hydrophobicity. Methyl groups are less polar than methoxy, which could enhance membrane permeability but reduce solubility .

Amine Side Chain Modifications

  • 2-(2'-Tetrahydropyranylthio)cyclopropylmethylamine (): Replaces the cyclopropylmethoxy group with a tetrahydropyranylthio (-S-THP) moiety. This compound was synthesized as a rigid analog of radioprotective agents like 7-mercaptopropylamine .
  • Methyl(2-methylpropyl)amine (CAS 625-43-4):
    • A simpler alkylamine lacking aromatic substituents. Demonstrates lower molecular weight (87.17 g/mol) and fewer steric constraints, likely resulting in distinct pharmacokinetic profiles .

Preparation Methods

Synthesis of Cyclopropylmethyl Amine Intermediates

The core synthetic challenge lies in preparing the cyclopropylmethyl amine moiety, which can be achieved via the following general route:

  • Step 1: Formation of Allylic Halides
    An allylic chloride is reacted with hydrogen bromide in the presence of a free radical catalyst (e.g., benzoyl peroxide) to yield an anti-Markovnikov addition product such as 1-bromo-3-chloropropane. This reaction is conducted under controlled temperature (-80°C to +70°C, preferably ambient) and pressure conditions (1 to 10 atmospheres). The free radical initiator facilitates the regioselective addition of HBr across the double bond of the allylic chloride.

  • Step 2: Conversion to Gamma-Chloronitrile
    The resulting halide intermediate is treated with a metal cyanide (e.g., potassium cyanide) to substitute the halogen with a nitrile group, forming a gamma-chloronitrile. This step introduces the nitrile functionality necessary for subsequent cyclopropane ring formation.

  • Step 3: Cyclopropyl Cyanide Formation
    The gamma-chloronitrile undergoes intramolecular cyclization under basic conditions (alkali metal hydroxide) to yield cyclopropyl cyanide or its alkyl-substituted analogs. This cyclization forms the cyclopropane ring essential for the target molecule.

  • Step 4: Reduction and Amination
    The cyclopropyl cyanide is then reduced and reacted with alkyl amines under hydrogenation conditions to afford cyclopropylmethyl alkyl amines. This hydrogenation step typically uses catalytic hydrogenation to convert the nitrile to the corresponding amine.

Functionalization of the Phenyl Ring with Cyclopropylmethoxy Group

The phenyl moiety substituted with a cyclopropylmethoxy group is introduced through ether formation and subsequent coupling:

  • Preparation of 2-(Cyclopropylmethoxy)phenyl Derivatives
    The phenolic hydroxyl group of a 2-hydroxyphenyl compound is alkylated with cyclopropylmethyl halides (e.g., bromides) under basic conditions to form the 2-(cyclopropylmethoxy)phenyl intermediate. This step typically involves nucleophilic substitution using potassium carbonate or similar bases in polar aprotic solvents.

  • Coupling with Cyclopropylmethyl Amine
    The cyclopropylmethyl amine intermediate is coupled to the 2-(cyclopropylmethoxy)phenyl derivative via reductive amination or amide bond formation depending on the functional groups present. For example, aldehyde or ketone functionalities on the phenyl ring can be reductively aminated with the cyclopropylmethyl amine using reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3).

Alternative Synthetic Routes and Optimization

  • Use of Protected Intermediates
    Tetrahydropyran (THP) protection of cyclopropylmethanol derivatives has been employed to enhance stability during oxidation and coupling steps. The protected alcohol is oxidized to an aldehyde, then converted to oxime intermediates, which are subsequently reduced to amines for coupling.

  • Catalytic and Reagent Variations
    Various free radical initiators (benzoyl peroxide, azobisisobutyronitrile, tertiary butyl hydroperoxide) and coupling reagents (carbonyldiimidazole, CDI) have been utilized to optimize yields and selectivity in the preparation.

Summary Data Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Catalysts Conditions Product/Intermediate Reference
1 Radical addition of HBr Allylic chloride Hydrogen bromide, benzoyl peroxide -80 to +70°C, 1-10 atm 1-bromo-3-chloropropane
2 Nucleophilic substitution 1-bromo-3-chloropropane Potassium cyanide Ambient, polar aprotic solvent Gamma-chloronitrile
3 Intramolecular cyclization Gamma-chloronitrile Alkali metal hydroxide Basic conditions Cyclopropyl cyanide
4 Catalytic hydrogenation Cyclopropyl cyanide Hydrogen, alkyl amine, catalyst Hydrogenation conditions Cyclopropylmethyl alkyl amine
5 Ether formation 2-hydroxyphenyl compound Cyclopropylmethyl halide, base Reflux in polar aprotic solvent 2-(Cyclopropylmethoxy)phenyl derivative
6 Reductive amination / coupling Aldehyde/ketone + cyclopropylmethyl amine NaBH(OAc)3 or CDI Mild conditions (2-Cyclopropylmethoxyphenyl)-cyclopropylmethyl-amine

Research Findings and Considerations

  • The radical addition step is critical for regioselectivity, favoring the anti-Markovnikov product, which is essential for downstream cyclopropane ring formation.

  • The use of free radical catalysts and controlled temperature/pressure conditions enhances yield and purity of intermediates.

  • Reductive amination with sodium triacetoxyborohydride is effective for coupling amines with aldehyde-functionalized phenyl derivatives, providing high yields and selectivity.

  • Protective groups such as THP improve intermediate stability during oxidation and reduction steps, facilitating cleaner reactions and easier purification.

  • The synthetic routes are amenable to variations in alkyl substitution on the cyclopropyl ring, allowing for structural diversity in analog development.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-Cyclopropylmethoxyphenyl)-cyclopropylmethyl-amine, and how can structural confirmation be achieved?

  • Synthesis : Common methods include reductive amination of cyclopropane-containing aldehydes with arylalkylamines or cyclopropane ring formation via Simmons–Smith reactions. For example, similar compounds (e.g., N-substituted cyclopropylmethylamines) are synthesized using palladium-catalyzed cross-coupling or nucleophilic substitution reactions .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming cyclopropane ring integrity and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For instance, ¹H NMR peaks at δ 0.76–0.96 ppm confirm cyclopropane protons, while aromatic protons appear at δ 6.5–7.5 ppm .

Q. How can researchers screen the biological activity of this compound, particularly for serotonin receptor interactions?

  • In Vitro Assays : Radioligand binding assays (e.g., 5-HT2C receptor affinity) using transfected cell lines (HEK-293 or CHO cells) are standard. Functional selectivity (agonist/antagonist activity) is assessed via calcium flux or cAMP assays .
  • Dose-Response Studies : EC₅₀/IC₅₀ values are determined using serial dilutions. For example, derivatives of this compound showed sub-micromolar potency in 5-HT2C receptor activation studies .

Advanced Research Questions

Q. What strategies resolve contradictions in observed biological activities across experimental models?

  • Model-Specific Factors : Differences in cell lines (e.g., receptor density, coupling efficiency) or animal models (e.g., pharmacokinetics) may explain discrepancies. For example, compound efficacy in HEK-293 cells may not translate to in vivo models due to blood-brain barrier penetration issues .
  • Time-Dependent Studies : Short-term vs. long-term effects should be evaluated. A three-wave panel design (e.g., measurements at T1, T2, T3 intervals) can clarify paradoxical outcomes, as seen in studies of analogous compounds .

Q. How can structure-activity relationship (SAR) studies optimize functional selectivity for 5-HT2C over 5-HT2A/2B receptors?

  • Substituent Modification : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhances 5-HT2C selectivity. For example, fluorinated analogs showed >50-fold selectivity over 5-HT2A in binding assays .
  • Cyclopropane Geometry : Adjusting cyclopropane substituents (e.g., methyl vs. ethyl groups) affects receptor docking. Molecular dynamics simulations predict steric clashes with non-target receptors .

Q. What methodological frameworks address conflicting pharmacokinetic data in preclinical studies?

  • Comparative Metabolism Studies : Liver microsome assays (human vs. rodent) identify species-specific metabolic pathways. For instance, cyclopropane ring oxidation rates vary significantly between species .
  • Resource Conservation Theory (COR) : Apply COR principles to experimental design, ensuring resource allocation (e.g., energy, time) aligns with study goals. This mitigates bias from prolonged resource depletion in longitudinal studies .

Methodological Recommendations

  • Contradiction Analysis : Use structural equation modeling (SEM) to disentangle direct/indirect effects of compound variables (e.g., dose, exposure time) on outcomes .
  • Resource Allocation : Apply CATS theory to experimental workflows, balancing short-term gains (e.g., rapid screening) with long-term reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Cyclopropylmethoxyphenyl)-cyclopropylmethyl-amine
Reactant of Route 2
Reactant of Route 2
(2-Cyclopropylmethoxyphenyl)-cyclopropylmethyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.